2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole
Overview
Description
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole typically involves multi-step reactions. The process begins with the preparation of the pyrazole and benzothiophene intermediates, followed by their coupling through an oxadiazole linkage. Common reagents used in these reactions include bromine, dimethylpyrazole, and chlorobenzothiophene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce reduced pyrazole or benzothiophene compounds .
Scientific Research Applications
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A related compound with similar pyrazole structure.
Imidazole Derivatives: Compounds with similar heterocyclic structures and biological activities
Uniqueness
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is unique due to its specific combination of pyrazole, benzothiophene, and oxadiazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4OS/c1-9-14(18)10(2)23(22-9)8-7-13-20-21-17(24-13)16-15(19)11-5-3-4-6-12(11)25-16/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCFJNRRSJKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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